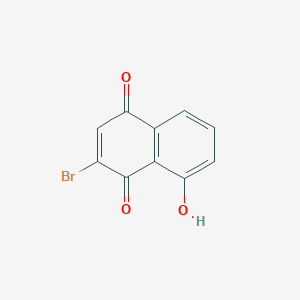

2-Bromo-8-hydroxynaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

52431-65-9 |

|---|---|

Molecular Formula |

C10H5BrO3 |

Molecular Weight |

253.05 g/mol |

IUPAC Name |

2-bromo-8-hydroxynaphthalene-1,4-dione |

InChI |

InChI=1S/C10H5BrO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H |

InChI Key |

QQUYEYJPZLCULC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br |

Origin of Product |

United States |

General Overview of Naphthoquinone Derivatives in Chemical Research

Naphthoquinone derivatives are a prominent class of compounds characterized by a naphthalene (B1677914) ring system with two ketone groups. scielo.org.co They are widely distributed in nature, found in various plants, fungi, and bacteria, and have been utilized for centuries as dyes. scielo.org.conih.govnih.gov In contemporary chemical research, both natural and synthetic naphthoquinones are extensively studied for their diverse chemical reactivity and potential applications. nih.govresearchgate.netresearchgate.net

The core 1,4-naphthoquinone (B94277) structure serves as a privileged scaffold, meaning it is a molecular framework that can be readily modified to interact with various biological targets. researchgate.net The reactivity of the naphthoquinone ring, particularly its susceptibility to nucleophilic addition and redox cycling, makes it a valuable synthon in organic synthesis for the creation of more complex molecules. nih.govnih.gov Researchers have explored the introduction of various substituents, such as amines, amino acids, and heterocyclic moieties, to the naphthoquinone ring to modulate its electronic properties and biological activity. nih.govresearchgate.net

Importance of Halogenated and Hydroxylated Naphthoquinones in Organic Synthesis and Mechanistic Studies

The introduction of halogen and hydroxyl groups onto the naphthoquinone framework significantly influences its chemical behavior and provides valuable tools for both synthetic and mechanistic investigations.

Halogenated Naphthoquinones: The presence of a halogen atom, such as bromine, on the naphthoquinone ring serves multiple purposes. It can act as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of a wide range of derivatives. scielo.org.conih.gov For instance, 2-bromo-1,4-naphthoquinone is a versatile starting material for the synthesis of various analogues. nih.govmdpi.com The electron-withdrawing nature of halogens can also modulate the redox potential of the quinone system, which is a critical factor in its chemical and biological activity. researchgate.netnih.gov Studies have shown that halogenated naphthoquinones can exhibit interesting properties, and their reactivity has been explored in various chemical transformations. nih.govresearchgate.net

Hydroxylated Naphthoquinones: The incorporation of a hydroxyl group introduces the potential for hydrogen bonding and can alter the solubility and electronic properties of the naphthoquinone. mdpi.comaua.gr Hydroxylated naphthoquinones are a significant class of natural products, with many exhibiting notable biological activities. mdpi.comaua.gr In organic synthesis, the hydroxyl group can direct the regioselectivity of subsequent reactions and can be a key feature for interaction with specific targets. The synthesis of hydroxylated naphthoquinone derivatives can be challenging due to their reactivity but offers access to a diverse range of compounds. aua.gr

Positioning of 2 Bromo 8 Hydroxynaphthalene 1,4 Dione Within Contemporary Naphthoquinone Research

Direct and Indirect Synthetic Pathways to this compound.

The creation of the this compound scaffold involves strategic chemical transformations, primarily focusing on the introduction of bromo and hydroxyl functionalities onto a pre-existing naphthoquinone core or building the entire molecule from simpler precursors.

Bromination Strategies for Naphthoquinone Scaffolds.

The introduction of a bromine atom at the C2 position of a naphthoquinone is a key step in the synthesis of the target molecule. Various bromination methods have been developed, often tailored to the specific substrate and desired regioselectivity.

One common approach involves the direct bromination of a suitable naphthoquinone precursor. For instance, 2-bromo-1,4-naphthoquinone can be prepared and subsequently used in reactions to build more complex structures. sigmaaldrich.com The reaction of 1,4-naphthoquinone (B94277) with brominating agents can lead to the formation of brominated derivatives. The conditions for these reactions, such as the choice of solvent and temperature, can significantly influence the outcome and yield of the desired product. researchgate.net

A versatile one-pot strategy for the synthesis of α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and Oxone® has also been reported, which could be conceptually applied to precursors of naphthoquinones. rsc.org Furthermore, silver-induced hydrolysis of polybrominated precursors has been shown to be an effective method for producing specific diastereomers of brominated dihydroxytetralins, which can then be oxidized to the corresponding bromonaphthoquinones. researchgate.net

| Reagent/Method | Substrate | Product | Key Features |

| N-Bromosuccinimide | 3-nitro-1,8-naphthalic anhydride | 3-bromo-6-nitro-1,8-naphthalic anhydride | Selective bromination in sulfuric acid at room temperature. mdpi.com |

| Silver-promoted solvolysis | Hexabromide precursors | Brominated dihydroxytetralins | Produces specific diastereomers. researchgate.net |

| Ammonium bromide/Oxone® | Secondary alcohols | α-Bromoketones | One-pot synthesis. rsc.org |

Hydroxylation Techniques for Naphthoquinone Derivatives.

The introduction of a hydroxyl group at the C8 position is another critical transformation. This is often achieved through the use of a precursor that already contains a hydroxyl group or a group that can be readily converted to a hydroxyl group.

The synthesis of hydroxylated naphthoquinone derivatives can be approached by utilizing starting materials that already possess the hydroxyl functionality, such as juglone (5-hydroxy-1,4-naphthoquinone). researchgate.netjocpr.com Alternatively, hydroxylation can be performed on a pre-formed naphthoquinone ring. researchgate.net For example, the conversion of 1,5-dihydroxynaphthalene (B47172) to juglone via photooxygenation is a known method. researchgate.netresearchgate.net Another route involves the nitration of 1,4-naphthoquinone to yield 5-nitro-1,4-naphthoquinone, followed by reduction to 5-amino-1,4-naphthoquinone and subsequent hydrolysis of the diazonium salt to produce juglone. jocpr.com

| Precursor | Reagents/Method | Product | Key Features |

| 1,5-Dihydroxynaphthalene | Dye-sensitized photooxygenation | Juglone (5-Hydroxy-1,4-naphthoquinone) | Sustainable synthesis method. researchgate.netresearchgate.net |

| 1,4-Naphthoquinone | Nitration, reduction, hydrolysis | Juglone (5-Hydroxy-1,4-naphthoquinone) | Multi-step synthesis via nitro and amino intermediates. jocpr.com |

| Benzaldehyde derivatives | Stobbe condensation | Protected juglone derivatives | Allows for orthogonal protection of hydroxyl groups. aua.gr |

Synthesis from Juglone and Other Naphthoquinone Precursors.

Juglone (5-hydroxy-1,4-naphthoquinone) serves as a valuable and readily available starting material for the synthesis of more complex derivatives, including this compound. researchgate.netjocpr.comjem-online.org The presence of the hydroxyl group at the C5 position (which corresponds to the C8 position in the target molecule's nomenclature) and the quinone system makes it an ideal precursor.

The synthesis of juglone itself has been a subject of extensive research, with methods ranging from the oxidation of 1,5-dihydroxynaphthalene to multi-step sequences starting from 1,4-naphthoquinone. researchgate.netjocpr.com Once juglone is obtained, the introduction of a bromine atom at the C2 position can be accomplished using various brominating agents.

Other naphthoquinone precursors can also be employed. For instance, 2-bromo-1,4-naphthoquinone can be synthesized and then subjected to reactions that introduce the hydroxyl group at the desired position. sigmaaldrich.com The synthesis of 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone has been achieved by reacting 2-bromo-1,4-naphthoquinone with the appropriate 8-hydroxyquinoline in the presence of a base. mdpi.com

Green Chemistry Approaches in Naphthoquinone Synthesis Relevant to this compound.researchgate.netresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.netrsc.org

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of naphthoquinones to develop more sustainable and environmentally friendly processes. researchgate.net These approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

Biocatalytic Syntheses.researchgate.netresearchgate.net

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. Laccases, a class of multi-copper containing enzymes, have been utilized for the one-pot synthesis of 1,4-naphthoquinones in an aqueous medium. rsc.org This method involves the laccase-mediated oxidation of hydroquinones to reactive quinones, which then undergo Diels-Alder reactions with dienes to form the naphthoquinone skeleton. rsc.org This approach avoids the use of hazardous heavy metal reagents and organic solvents. rsc.org

Another example of biocatalysis is the use of Candida sp. lipase (B570770) for the synthesis of benzo[g]chromene derivatives from 2-hydroxy-1,4-naphthoquinone (B1674593), aromatic aldehydes, and malononitrile. thieme-connect.com

Solvent-Free and Aqueous Reaction Media.researchgate.netrsc.orgnih.govresearchgate.netresearchgate.netrsc.org

The use of solvent-free conditions or benign solvents like water is a cornerstone of green chemistry. Several synthetic methods for naphthoquinones have been developed that operate under these conditions.

Solvent-free synthesis has been successfully applied to produce a naphthoquinone-based organic cathode material, demonstrating higher yields and simpler operation compared to solvent-based methods. rsc.orgrsc.orgresearchgate.net The reaction of 2-hydroxy-1,4-naphthoquinone with salicylic (B10762653) aldehydes and indoles using In(OTf)3 as a catalyst under solvent-free conditions provides an efficient route to novel 1,4-naphthoquinones. researchgate.netnih.gov

Aqueous reaction media are also being explored. The synthesis of nitrogen-containing 1,4-naphthoquinone derivatives has been reported in high yields in an aqueous environment. researchgate.net Microwave-assisted synthesis in a mixture of water and ethanol (B145695) has been used for the efficient preparation of dihydro-4H-benzo[g]chromene derivatives. thieme-connect.com

| Green Chemistry Approach | Reaction | Key Advantages |

| Biocatalysis | Laccase-catalyzed one-pot synthesis of 1,4-naphthoquinones | Aqueous medium, avoids hazardous reagents. rsc.org |

| Biocatalysis | Candida sp. lipase-catalyzed synthesis of benzo[g]chromene derivatives | High yield, eco-friendly. thieme-connect.com |

| Solvent-Free | Synthesis of a naphthoquinone-based organic cathode | Higher yield, simpler operation. rsc.orgrsc.orgresearchgate.net |

| Solvent-Free | In(OTf)3 catalyzed synthesis of novel 1,4-naphthoquinones | Mild conditions, environmentally friendly. researchgate.netnih.gov |

| Aqueous Media | Synthesis of nitrogen-containing 1,4-naphthoquinone derivatives | High yields in an aqueous environment. researchgate.net |

| Aqueous Media | Microwave-assisted synthesis of dihydro-4H-benzo[g]chromene derivatives | Efficient, uses a benign solvent mixture. thieme-connect.com |

Microwave and Ultrasonic Irradiation Assisted Methods

The application of non-conventional energy sources like microwave (MW) and ultrasonic (US) irradiation has revolutionized the synthesis of naphthoquinone derivatives, offering significant advantages over traditional heating methods. These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles, aligning with the principles of green chemistry. ajrconline.orgunito.itwiley.com

Microwave-assisted synthesis, in particular, has been shown to dramatically accelerate reaction rates. ajrconline.org For instance, the synthesis of various heterocyclic compounds has been achieved in a fraction of the time required by conventional heating. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture through dielectric polarization and ionic conduction. ajrconline.orgresearchgate.net The synthesis of quinoline-fused 1,4-benzodiazepines, for example, demonstrated excellent yields (92–97%) in a microwave reactor at 80 °C. nih.gov Similarly, a microwave-assisted Friedländer synthesis of 8-hydroxyquinolines resulted in a significantly higher yield (72%) compared to conventional heating (34%). nih.gov

Ultrasonic irradiation, on the other hand, utilizes acoustic cavitation to promote chemical reactions. unito.it The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. unito.it This method has been successfully employed for the synthesis of 2-amino-1,4-naphthoquinones, where molecular iodine was used as a catalyst under ultrasonic irradiation at room temperature, resulting in moderate to excellent yields. tandfonline.comresearchgate.net The procedure is noted for its simplicity and the use of a cheap, non-toxic catalyst. tandfonline.com Furthermore, ultrasound has been used to synthesize naphthoquinone-fused oxazine (B8389632) derivatives in water, providing a catalyst-free, environmentally friendly protocol with high yields and short reaction times. researchgate.net

The combination of microwave and ultrasonic irradiation has also been explored, demonstrating synergistic effects that lead to even more efficient transformations. unito.it This combined approach has been particularly effective in reactions where mass transfer limitations are a concern. unito.it

Table 1: Comparison of Conventional and Advanced Energy Methods in Naphthoquinone Synthesis

| Method | Energy Source | Key Advantages | Example Application |

| Conventional | Thermal (Oil Bath, Hot Plate) | Well-established | Synthesis of various organic compounds |

| Microwave-Assisted | Microwave Irradiation | Rapid heating, shorter reaction times, higher yields | Synthesis of quinoline-fused 1,4-benzodiazepines nih.gov |

| Ultrasonic-Assisted | Ultrasonic Waves (Acoustic Cavitation) | Enhanced mass transfer, milder reaction conditions | Synthesis of 2-amino-1,4-naphthoquinones tandfonline.comresearchgate.net |

| Combined MW/US | Microwave and Ultrasonic Irradiation | Synergistic effects, improved efficiency | Transesterification reactions unito.it |

Multi-component and Cascade Reactions for Naphthoquinone Derivative Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, have emerged as powerful tools in organic synthesis. globethesis.com They offer significant advantages in terms of efficiency, atom economy, and reduction of waste. globethesis.com Several MCRs have been developed for the synthesis of diverse naphthoquinone derivatives. For example, a one-pot, four-component reaction of aromatic aldehydes, β-keto esters, aryl hydrazines/hydrazine hydrate, and 2-hydroxy-1,4-naphthoquinone, catalyzed by MgCl₂, has been reported to produce naphthoquinone derivatives in high yields (80%-95%). globethesis.com Another efficient MCR involves the iodine-mediated synthesis of pyrimidine-linked naphthoquinone-fused pyrroles from aryl methyl ketones or terminal aryl alkynes, barbituric acids, and 2-amino-1,4-naphthoquinone. rsc.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach allows for the rapid construction of complex molecular architectures from simple starting materials. nih.govacs.org An acid-catalyzed cascade cyclization of benzannulated enediynyl alcohols has been developed to synthesize 1,4-naphthoquinone methides. nih.govacs.org This transformation involves an interesting two-carbon ring expansion. acs.org Palladium(II)-catalyzed cascade reactions of ene-ynes tethered to a cyano or aldehyde group have also been reported, providing access to naphtho[1,2-b]furans and benzo[g]indoles through successive hetero- and benz-annulations in a single pot. acs.org

Nucleophilic Substitution and Addition Reactions in Halogenated Naphthoquinones

Halogenated naphthoquinones are versatile intermediates in organic synthesis due to the reactivity of the carbon-halogen bond, which allows for nucleophilic substitution and addition reactions. These reactions are fundamental for introducing a wide range of functional groups onto the naphthoquinone scaffold.

Nucleophilic substitution is a key reaction for modifying halogenated naphthoquinones. pressbooks.publibretexts.orgchemguide.co.uk For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with various N- or S-nucleophiles leads to the substitution of one or both chlorine atoms. researchgate.net This occurs through an addition-elimination mechanism. researchgate.net Similarly, anilino-1,4-naphthoquinone derivatives have been synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with anilines. nih.gov The nature of the substituent on the aniline (B41778) ring can influence the electronic properties and biological activity of the resulting compounds. nih.govnih.gov

Nucleophilic addition is another important transformation of the carbonyl groups in the naphthalene-1,4-dione ring system. slideshare.netmasterorganicchemistry.comlibretexts.org The carbonyl carbons are electrophilic and readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The addition can be either reversible or irreversible depending on the basicity of the nucleophile. masterorganicchemistry.com

The interplay between nucleophilic substitution at the halogenated position and nucleophilic addition to the carbonyl groups allows for the synthesis of a diverse array of functionalized naphthoquinones. For example, the reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of a strong base proceeds through an aryne intermediate, 2,3-didehydronaphthalene 1-oxide, to yield 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. rsc.org

Functionalization of the Naphthalene-1,4-dione Ring System

The functionalization of the naphthalene-1,4-dione ring system is crucial for tuning its chemical and biological properties. A variety of synthetic methods have been developed to introduce different substituents onto the core structure.

One common approach is the direct functionalization of the quinone ring. An efficient procedure for the synthesis of 2,5,8-tribromonaphthalene-1,4-dione from naphthalene has been described, involving a four-step reaction sequence. researchgate.net This method highlights the selective bromination and subsequent oxidation to form the desired polysubstituted naphthoquinone. researchgate.net

The introduction of amino groups is another important functionalization strategy. The conjugate addition of amines to 1,4-naphthoquinone, often catalyzed by an acid or promoted by alternative energy sources, is a widely used method. tandfonline.comresearchgate.net For instance, the synthesis of 2-amino-1,4-naphthoquinones can be efficiently catalyzed by molecular iodine under ultrasonic irradiation. tandfonline.comresearchgate.net The resulting aminonaphthoquinones can be further modified. For example, reacting 2-chloro-naphthalene-1,4-dione with different amines in the presence of a base provides a route to various N-substituted analogs. rsc.org

Furthermore, the naphthoquinone scaffold can be incorporated into more complex heterocyclic systems. For example, the reaction of 2-hydroxy-1,4-naphthoquinone with aromatic amines and formaldehyde (B43269) in a one-pot pseudo four-component reaction under ultrasound irradiation yields naphthoquinone-fused oxazine derivatives. researchgate.net

Redox Chemistry and Electron Transfer Properties of the 1,4-Naphthoquinone Core

The 1,4-naphthoquinone scaffold is the cornerstone of the molecule's redox activity. jst.go.jp This quinone ring system readily undergoes reduction and oxidation reactions, a characteristic central to the biological and chemical activities of many naphthoquinone derivatives. jst.go.jp The cytotoxic effects of some quinones are attributed to the formation of semiquinone radicals, which can then transfer an electron to molecular oxygen, generating superoxide (B77818) radicals. jst.go.jp

The reduction of the 1,4-naphthoquinone core proceeds in a stepwise manner. The addition of a single electron results in the formation of a semiquinone radical anion. This intermediate is often a key player in the biological activity of quinones. jst.go.jpnih.gov Further reduction, involving the addition of a second electron and two protons, leads to the formation of the corresponding hydroquinone, in this case, a catechol derivative (2-bromo-1,4-dihydroxy-8-hydroxynaphthalene).

The stability of the semiquinone radical can be influenced by various factors, including the presence of substituents and the surrounding environment. nih.gov For instance, the presence of a hydroxyl group at the 5-position (juglone) has been shown to promote the formation of semiquinone radicals in the presence of ferrous ions, a property not observed to the same extent in lawsone, where the hydroxyl group is in the quinone ring. nih.gov

The redox potential of the 1,4-naphthoquinone core is highly sensitive to the nature and position of its substituents. nih.gov Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OMe), generally decrease the redox potential, making the molecule easier to oxidize. nih.govresearchgate.net Conversely, electron-withdrawing groups, like halogens (-Br, -F), cyano (-CN), and nitro (-NO2), tend to increase the redox potential, rendering the molecule a better oxidizing agent. nih.govresearchgate.net

| Substituent Type | Effect on Redox Potential | Example Groups |

| Electron-Donating | Decrease | -OH, -OMe, -NH2 |

| Electron-Withdrawing | Increase | -Br, -F, -CN, -NO2 |

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound towards nucleophiles and electrophiles is a direct consequence of the electronic distribution within the molecule. The quinone ring, with its two electron-withdrawing carbonyl groups, is inherently electrophilic. jst.go.jpresearchgate.net This makes it susceptible to attack by nucleophiles. jst.go.jp

The carbon atoms of the quinone ring, particularly C2 and C3, are electron-deficient and thus primary sites for nucleophilic addition. The presence of a bromine atom at the C2 position further enhances the electrophilicity of this position, making it a likely target for nucleophilic substitution reactions. The hydroxyl group on the aromatic ring, being an electron-donating group, can modulate the reactivity of the entire ring system.

Conversely, the oxygen atoms of the carbonyl groups and the hydroxyl group possess lone pairs of electrons, rendering them nucleophilic centers. researchgate.net The benzenoid ring, while part of the electron-deficient quinone system, can still exhibit some nucleophilic character. researchgate.net

Acid-Base Equilibria and Protonation/Deprotonation Behavior

The hydroxyl group at the 8-position imparts acidic properties to this compound. This phenolic hydroxyl group can be deprotonated in the presence of a base, forming a phenoxide ion. The acidity of this proton is influenced by the electronic effects of the other substituents on the ring system.

The carbonyl oxygens, with their lone pairs of electrons, can act as proton acceptors (bases) in the presence of a strong acid. The protonation of the carbonyl groups can affect the electronic structure and reactivity of the quinone ring. The study of proton-ligand formation constants is a common method to quantify the acid-base properties of such molecules. researchgate.net

Coordination Chemistry with Metal Ions and Complex Formation

The hydroxyl and carbonyl groups of this compound provide excellent coordination sites for metal ions. espublisher.com Hydroxynaphthoquinones can act as bidentate or even tridentate ligands, forming stable complexes with a variety of metal ions in different oxidation states. espublisher.com

The coordination can occur through the deprotonated hydroxyl group and one of the adjacent carbonyl oxygens. The specific coordination mode can be influenced by experimental conditions, such as the presence of a base. espublisher.com For example, the use of triethylamine (B128534) can favor a cis coordination of the ligands, while sodium acetate (B1210297) can lead to a trans arrangement. espublisher.com The formation of these metal complexes can significantly alter the redox properties of the ligand. espublisher.com For instance, upon complexation with metal ions, the reduction of the ligand may become more difficult, as indicated by a shift to higher redox potentials. espublisher.com

| Metal Ion | Potential Coordination Site | Resulting Complex Type |

| Cu(II) | Hydroxyl and Carbonyl Oxygen | [M(L)2(H2O)2] |

| Ni(II) | Hydroxyl and Carbonyl Oxygen | [M(L)2(H2O)2] |

| Co(II) | Hydroxyl and Carbonyl Oxygen | [M(L)2(H2O)2] |

| Zn(II) | Hydroxyl and Carbonyl Oxygen | [M(L)2(H2O)2] |

Intramolecular and Intermolecular Interactions

The presence of a hydroxyl group at the 8-position, in close proximity to the carbonyl group at the 1-position, allows for the formation of a strong intramolecular hydrogen bond. mdpi.com This type of interaction, often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), significantly influences the molecule's conformation and chemical properties. mdpi.com This intramolecular hydrogen bond can stabilize the semiquinone form upon reduction. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques Applied to 2 Bromo 8 Hydroxynaphthalene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

In ¹H NMR spectroscopy of 2-Bromo-8-hydroxynaphthalene-1,4-dione, the chemical shifts (δ) of the protons provide insight into their local electronic environments. The aromatic protons on the naphthalene (B1677914) ring system exhibit distinct signals based on their position relative to the electron-withdrawing bromo and carbonyl groups and the electron-donating hydroxyl group. For the related compound 2-Bromo-1,4-naphthoquinone, proton signals have been reported in deuterated chloroform (B151607) (CDCl₃) with multiplets appearing between δ 8.21-8.05 ppm and δ 7.80-7.73 ppm, and a singlet for the proton at the C3 position at δ 7.52 ppm. prepchem.com The presence of the hydroxyl group at the C8 position in this compound would be expected to further influence the chemical shifts of the adjacent protons.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 2-Bromo-1,4-naphthoquinone, distinct signals are observed for the carbonyl carbons and the aromatic carbons. The carbonyl carbons (C=O) typically appear far downfield in the spectrum, with reported values of 182.4 ppm and 177.8 ppm. prepchem.com The carbon atom attached to the bromine (C-Br) is observed at approximately 140.3 ppm, while other aromatic carbons resonate at various shifts between 126.9 and 140.1 ppm. prepchem.com The specific substitution pattern of this compound would result in a unique ¹³C NMR spectrum, allowing for the unambiguous assignment of each carbon atom.

| NMR Data for 2-Bromo-1,4-naphthoquinone (Related Compound) | |

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| ¹H | 8.21-8.14 (m, 1H), 8.11-8.05 (m, 1H), 7.80-7.73 (m, 2H), 7.52 (s, 1H) |

| ¹³C | 182.4, 177.8, 140.3, 140.1, 134.4, 134.1, 131.7, 130.9, 127.8, 126.9 |

| Data sourced from PrepChem prepchem.com |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the FT-IR spectrum of a naphthoquinone derivative, characteristic absorption bands are expected. For the related 2-Bromo-1,4-naphthoquinone, strong absorption bands for the carbonyl (C=O) groups are observed around 1675 cm⁻¹ and 1655 cm⁻¹. prepchem.com The spectrum also shows bands corresponding to C=C stretching in the aromatic ring (around 1585 cm⁻¹ and 1570 cm⁻¹) and C-H stretching (around 3050 cm⁻¹). prepchem.com For this compound, an additional broad absorption band would be anticipated in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

| FT-IR Data for 2-Bromo-1,4-naphthoquinone (Related Compound) | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3050 |

| C=O stretch | 1675, 1655 |

| C=C stretch (aromatic) | 1585, 1570 |

| Data sourced from PrepChem prepchem.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₅BrO₃), the exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance and result in two peaks (M and M+2) of similar intensity. While specific HRMS data for this compound is not detailed in the provided search results, the molecular weight of the related 2-bromo-5-hydroxynaphthalene-1,4-dione (B11862856) is noted as 253.04900 g/mol , corresponding to the molecular formula C₁₀H₅BrO₃. chemsrc.com

| Mass Spectrometry Data | |

| Compound | Molecular Formula & Weight |

| 2-bromo-5-hydroxynaphthalene-1,4-dione | C₁₀H₅BrO₃, MW: 253.04900 |

| Data sourced from ChemSrc chemsrc.com |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Naphthoquinones are known for their distinct colors and corresponding UV-Vis spectra. The absorption maxima (λmax) are characteristic of the conjugated system of the molecule. For instance, 2-bromonaphthalene-1,4-dione (B50910) in an ethanol-HEPES solution shows absorption maxima. researchgate.net The introduction of a hydroxyl group at the 8-position on the naphthalene ring of this compound would be expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the hydroxyl group extending the conjugation.

| UV-Vis Data for a Related Naphthoquinone | |

| Compound | Solvent System & Conditions |

| 2-bromonaphthalene-1,4-dione | Ethanol-HEPES solution (5:5, v/v, pH 7) |

| Data sourced from ResearchGate researchgate.net |

X-ray Crystallography for Precise Solid-State Structure Determination

For this compound, while a doctoral thesis has noted that an X-ray crystallography analysis was conducted to confirm its structure, the specific crystallographic data from this analysis is not widely available in the public domain. core.ac.uk The synthesis of the compound has been described, involving the bromination of 8-hydroxynaphthalene-1,4-dione (juglone). acs.orgnih.govmdpi.com

A complete crystallographic analysis would yield a wealth of structural information, which is typically deposited in crystallographic databases. This data is crucial for understanding the molecule's planarity, the effects of its substituents on the naphthoquinone core, and the nature of its intermolecular interactions, such as hydrogen bonding and π-stacking.

Table 1: Representative Data from X-ray Crystallographic Analysis This table illustrates the type of information that would be obtained from a full single-crystal X-ray diffraction analysis of this compound.

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal, describing all symmetry operations. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 6.2 Å, c = 14.3 Å, β = 95° |

| Bond Lengths (Å) | The distances between bonded atoms, such as C=O, C-C, C-Br, and C-O bonds. | C-Br: ~1.90 Å, C=O: ~1.22 Å |

| **Bond Angles (°) ** | The angles formed by three connected atoms, defining the geometry around each atom. | C-C-Br: ~120° |

| Torsion Angles (°) | The dihedral angles that describe the conformation around a chemical bond. | Defines planarity of the ring system |

| Intermolecular Contacts | Information on non-covalent interactions like hydrogen bonds or halogen bonds that stabilize the crystal lattice. | O-H···O hydrogen bonds |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. rsc.org Such species include free radicals, which can be generated as transient intermediates in chemical reactions. Naphthoquinones are known to form semiquinone radical anions upon one-electron reduction.

While no specific EPR studies have been published for this compound, the technique is ideally suited to characterize its potential radical intermediates. In a typical scenario, the one-electron reduction of the naphthoquinone moiety would lead to the formation of a semiquinone radical anion. EPR spectroscopy can detect this radical and provide insight into its electronic structure. osti.govnih.gov

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants.

The g-factor is characteristic of the radical's electronic environment. For organic radicals, it is typically close to that of a free electron (g ≈ 2.0023). chemrxiv.org For semiquinone radicals, g-factors are often observed in the range of 2.004 to 2.005. nih.govchemrxiv.org

Hyperfine coupling results from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). The resulting splitting pattern in the EPR spectrum can be used to map the spin density distribution across the molecule, revealing which atoms bear the most unpaired electron character. rsc.orgosti.gov

Operando EPR techniques can even be used to track the formation and decay of radical intermediates in real-time during electrochemical processes. nih.gov Such an analysis of this compound would provide critical information about its redox behavior and the stability of its radical species.

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, oxygen, etc.) within a compound. This experimental data is compared against the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and purity.

The molecular formula for this compound is C₁₀H₅BrO₃. sigmaaldrich.com Its molecular weight is 253.05 g/mol . sigmaaldrich.com Based on this formula and the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. This analysis is a crucial quality control step after synthesis to verify the identity of the target compound. nih.govmdpi.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 47.47% |

| Hydrogen | H | 1.008 | 5 | 5.04 | 2.00% |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.58% |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.97% |

| Total | 253.051 | 100.00% |

Computational and Theoretical Investigations of 2 Bromo 8 Hydroxynaphthalene 1,4 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of a molecule's electronic properties. Through DFT calculations, researchers can model the electron density to derive information about the molecule's stability, reactivity, and the distribution of electronic charge.

The process of energy minimization in computational chemistry seeks to find the most stable three-dimensional arrangement of a molecule, its ground state geometry. In this optimal conformation, the molecule possesses the lowest possible potential energy. For naphthoquinone derivatives, the planarity of the ring system is a key feature. In a related compound, 2-bromo-1,4-dihydronaphthalene-1,4-dione, the molecule is nearly planar, with only slight deviations of the bromine and carbonyl oxygen atoms from the plane of the fused rings. nih.govnih.gov This planarity is crucial for effective stacking interactions and influences the molecule's electronic properties.

The stabilization of such molecules is influenced by intramolecular and intermolecular forces. Intramolecular hydrogen bonds, for instance, can significantly contribute to the stability of the molecular structure. In similar structures, like 1,8-dihydroxyanthraquinone, intramolecular hydrogen bonds are observed between the hydroxyl and carbonyl groups. nih.govnih.gov Furthermore, intermolecular interactions such as C—H⋯O contacts and π–π stacking play a vital role in the stabilization of the crystal lattice. nih.govnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In derivatives of 1,4-naphthoquinone (B94277), the HOMO is typically localized on the quinone and the fused benzene (B151609) ring, while the LUMO is often centered on the quinone moiety. nih.gov This distribution of orbitals indicates that the quinone ring is the primary site for nucleophilic attack. The reactivity of these compounds is governed by the energies of these frontier orbitals. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

| Molecular Orbital | Typical Localization | Associated Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Quinone and fused benzene ring | Electron donation |

| LUMO (Lowest Unoccupied Molecular Orbital) | Quinone moiety | Electron acceptance (site for nucleophilic attack) |

Mulliken atomic charge analysis provides a method for distributing the total electron density of a molecule among its constituent atoms, offering a picture of the partial charges on each atom. This information is crucial for understanding electrostatic interactions and identifying reactive sites.

A more visual representation of charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the surface of a molecule, with different colors indicating regions of varying potential. Red areas represent negative electrostatic potential, indicating regions that are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas denote positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. mdpi.com

For a co-crystal containing 2-bromonaphthoquinone, the MEP map shows negative potential (red) around the carbonyl oxygen atoms, highlighting them as sites for electrophilic interaction. nih.gov The regions of positive potential (blue) are typically found around the hydrogen atoms. nih.govresearchgate.net This detailed view of the electrostatic landscape is instrumental in predicting how the molecule will interact with other molecules and its environment.

In Silico Prediction of Reactivity and Interaction Mechanisms

In silico methods, which are computational approaches to scientific research, are instrumental in predicting the reactivity of a compound and the mechanisms through which it interacts with other molecules. These predictions are based on the electronic and structural properties derived from quantum chemical calculations.

The reactivity of naphthoquinone derivatives is often linked to their ability to undergo redox cycling and to act as Michael acceptors. The presence of substituents can significantly modulate this reactivity. For instance, the introduction of a quinoline (B57606) moiety to a 2-bromo-1,4-naphthoquinone structure was found to influence the rate of enzymatic conversion by the NQO1 enzyme. nih.gov The nature of the substituent on the quinoline ring further refines this activity. nih.gov This suggests that the bromine and hydroxyl groups on 2-Bromo-8-hydroxynaphthalene-1,4-dione will similarly influence its reactivity profile. The electron-withdrawing nature of the bromine atom and the electron-donating character of the hydroxyl group will have opposing effects on the electron density of the naphthoquinone ring system, thereby affecting its susceptibility to both nucleophilic and electrophilic attack.

Computational Modeling of Biomolecular Interactions

Computational modeling is a powerful tool for investigating how a small molecule like this compound might interact with biological macromolecules, such as proteins and nucleic acids. These models can predict binding affinities and modes of interaction, providing a rationale for observed biological activity and guiding the design of new therapeutic agents.

For derivatives of 1,4-naphthoquinone, which are known for their anticancer properties, computational modeling can elucidate the structural basis for their activity. nih.gov The analysis of structure-activity relationships reveals that the type and position of substituents on the naphthoquinone scaffold are critical for biological efficacy. nih.gov For example, atovaquone (B601224) and buparvaquone, which are also derivatives of naphthoquinone, demonstrate the importance of the substituent at the C3 position for their antiparasitic activities. nih.gov

Mechanistic Studies of Biological Activities of 2 Bromo 8 Hydroxynaphthalene 1,4 Dione Derivatives

Molecular Mechanisms Underlying Cytotoxic and Antiproliferative Effects

The cytotoxic and antiproliferative properties of 2-bromo-8-hydroxynaphthalene-1,4-dione derivatives are deeply rooted in their chemical structure, which facilitates processes that disrupt cellular homeostasis. The core naphthoquinone scaffold is a key player in these mechanisms.

Role of Redox Cycling in Biological Systems

Naphthoquinones are well-established redox-cycling agents. nih.govnih.gov This process is central to their biological activity. The conjugated electron system of the naphthoquinone core can accept electrons from cellular reductases, such as NADPH-cytochrome P450 reductase, to form a semiquinone radical. nih.govnih.gov This unstable intermediate can then transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical. This cycle can repeat, consuming cellular reducing equivalents like NADPH and creating a state of oxidative stress. nih.gov

The parent compound of many derivatives, Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), is a known redox cycling agent that can rapidly oxidize large amounts of NADPH in the presence of one-electron reductases. nih.gov This continuous cycle of reduction and oxidation establishes a futile redox loop that disrupts the cell's normal redox balance. A related analogue, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10), has been shown to target the mitochondrial redox defense system in cancer cells, leading to increased cellular oxygen consumption. nih.gov As a bromo-derivative of hydroxynaphthoquinone, this compound is poised to engage in similar redox cycling, contributing significantly to its cytotoxicity.

Generation of Reactive Oxygen Species (ROS)

A direct consequence of the redox cycling of naphthoquinones is the substantial generation of reactive oxygen species (ROS). nih.gov The process begins with the formation of the superoxide anion (O₂⁻), which can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase. nih.govnih.gov An excess of these highly reactive molecules damages key cellular components, including lipids, proteins, and nucleic acids. nih.gov

Studies on juglone and its derivatives have confirmed that their cytotoxic effects are dependent on ROS generation. nih.govnih.gov In human glioma cells, juglone derivatives were found to significantly induce ROS production, and the use of a ROS scavenger, N-acetylcysteine (NAC), reversed the cytotoxic effects. nih.gov This demonstrates a direct link between ROS generation and the anti-cancer activity of these compounds. nih.gov The accumulation of intracellular ROS can trigger various cell death pathways, including apoptosis and autophagy, by activating specific signaling cascades like the mitogen-activated protein kinase (MAPK) pathways. nih.gov For instance, juglone-induced apoptosis is associated with an increase in H₂O₂ production. nih.gov

Interactions with Nucleic Acids (DNA) and Proteins

Beyond inducing oxidative stress, this compound derivatives can directly interact with and inhibit the function of essential biological macromolecules.

DNA Binding and Intercalation Studies

DNA is a critical target for many cytotoxic compounds. nih.gov The planar aromatic structure of naphthoquinones allows them to function as DNA intercalators, inserting themselves between the stacked base pairs of the DNA double helix. patsnap.com This physical insertion disrupts the DNA's structure, causing it to unwind and elongate, which can interfere with vital cellular processes like DNA replication and transcription, ultimately leading to cell death. patsnap.com

While specific studies on this compound are limited, research on related naphthoquinones provides significant insight. Using techniques like linear dichroism and Raman spectroscopy, studies have shown that several naphthoquinones, including the parent compound juglone, can intercalate into calf thymus DNA. nih.gov This interaction can induce a conformational change in the DNA, for instance, from the typical B-DNA form to the A-DNA form. nih.gov The ability to interact with DNA represents a plausible mechanism contributing to the cytotoxicity of this class of compounds. nih.gov

Protein Disulfide Isomerase (PDI) Inhibition Mechanisms

Protein disulfide isomerase (PDI) is an enzyme crucial for the correct folding of proteins in the endoplasmic reticulum (ER). Its inhibition leads to an accumulation of misfolded proteins, inducing ER stress and activating the unfolded protein response (UPR), which can trigger apoptosis. nih.gov PDI is a validated target in cancer therapy, and several juglone derivatives have been identified as potent PDI inhibitors. nih.gov

The primary mechanism of inhibition involves the naphthoquinone ring acting as a Michael acceptor. Covalent PDI inhibitors can form a bond with the catalytic cysteine residues in the active site of the enzyme through a thiol-Michael addition reaction. nih.gov this compound was synthesized as part of a study developing juglone derivatives as PDI inhibitors. nih.gov The presence of an electron-withdrawing group, such as a halogen at the C2 position, is suggested to promote the cytotoxic activity of these compounds. nih.gov The table below shows the inhibitory activity of various juglone derivatives against recombinant PDI (rPDI), highlighting the structure-activity relationship.

| Compound Number | Derivative Structure | rPDI IC₅₀ (μM) |

|---|---|---|

| JUG (7) | 5-Hydroxy-1,4-naphthoquinone (Juglone) | 1.10 |

| 9 | 2-((4-Methoxyphenyl)thio)-5-hydroxynaphthalene-1,4-dione | 0.63 |

| 22 | 5-Hydroxy-2-((2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thio)naphthalene-1,4-dione | 0.77 |

| 29 | 2-(2,4-Dihydroxyphenyl)-5-hydroxynaphthalene-1,4-dione | 0.74 |

| 31 | 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-((2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thio)naphthalene-1,4-dione | 0.65 |

Data sourced from a study on juglone derivatives as PDI inhibitors. nih.gov The IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

Other Enzyme Inhibition Pathways (e.g., Aromatase, PKA)

In addition to PDI, naphthoquinones have been investigated for their effects on other enzyme systems. While some bromo-substituted steroid compounds are known competitive inhibitors of aromatase, an enzyme involved in estrogen synthesis, studies directly linking this compound or its parent compound juglone to aromatase inhibition are not prominent in the current literature. nih.gov

Modulation of Intracellular Signaling Cascades

Derivatives of this compound, belonging to the broader class of naphthoquinones, exert their biological effects by modulating a variety of intracellular signaling cascades. These interactions are crucial for their observed anticancer activities, which include the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and prevention of metastasis.

One of the primary targets of these compounds is the PI3K/Akt signaling pathway , a critical regulator of cell survival and growth. Studies on juglone, the parent compound of this compound, have demonstrated that it can trigger apoptosis in non-small cell lung cancer cells by generating reactive oxygen species (ROS) that subsequently inhibit the PI3K/Akt pathway. plos.org This inhibition leads to a cascade of events culminating in cell death. The ability of juglone to suppress the differentiation of certain skin cells stimulated by cancer promoters has also been linked to its inhibition of the PI3K/Akt cascade. mdpi.com

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another significant target. NF-κB is a transcription factor that controls the expression of genes involved in inflammation, cell survival, and proliferation. Plumbagin (B1678898), a related naphthoquinone, has been shown to suppress the activation of NF-κB. nih.gov This leads to the downregulation of anti-apoptotic proteins, proliferative proteins like cyclin D1, and angiogenic factors, thereby promoting apoptosis. nih.gov Similarly, other bromo-hydroxy aromatic compounds have been found to inhibit the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in cancer cell invasion, through the regulation of the NF-κB and MAPK signaling pathways. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway , which includes kinases such as p38 and JNK, is also modulated by these derivatives. This pathway is instrumental in converting extracellular stimuli into cellular responses like proliferation, differentiation, and apoptosis. nih.gov Research has indicated that certain bromo-hydroxyphenyl derivatives can significantly suppress the phosphorylation and activation of p38 and JNK, which are correlated with the expression of MMPs involved in metastasis. nih.gov

Furthermore, derivatives of juglone have been identified as potent inhibitors of Peptidyl-prolyl isomerase (Pin1) , an enzyme that is overexpressed in many human cancers and plays a crucial role in cell cycle regulation and proliferation. nih.govresearchgate.net The inhibition of Pin1 by these compounds represents a key mechanism for their anticancer effects, including the potential to overcome chemotherapy resistance. researchgate.net Some derivatives also exhibit inhibitory activity against protein disulfide isomerase (PDI) , an enzyme involved in platelet aggregation and the interaction between platelets and cancer cells, suggesting a dual role in preventing both cancer progression and associated thrombosis. nih.gov

The induction of apoptosis by these compounds often occurs through the intrinsic mitochondrial pathway . This is characterized by an increased Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of caspase-3, the executioner caspase in the apoptotic cascade. mdpi.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of this compound derivatives is profoundly influenced by their molecular structure. Structure-activity relationship (SAR) studies have elucidated how different functional groups and their positions on the naphthoquinone scaffold contribute to their potency and selectivity.

The presence and position of a halogen atom are critical determinants of activity. The bromine atom at the C2 position in the parent compound is significant, as studies have shown that the introduction of halogens like bromine or chlorine at this position can enhance antimicrobial, particularly antifungal, activity. nih.gov For instance, a fluorine-containing naphthoquinone derivative demonstrated potent and broad-spectrum antimicrobial effects. nih.gov This underscores the importance of an electron-withdrawing group at this position for promoting biological activity.

The hydroxyl group also plays a pivotal role. While the subject compound features a hydroxyl group at the C8 position, related studies on juglone have highlighted that a single hydroxyl group at the C5 position is essential for antibacterial activity. nih.gov Conversely, the methoxylation of the C5 and/or C8 positions results in a loss of activity against yeasts, indicating that a free hydroxyl group is crucial for certain biological actions. nih.gov Research on quinoline (B57606) derivatives, which share a bicyclic aromatic structure, has also shown that a hydroxyl group at the C-8 position can enhance anticancer potential. researchgate.net

The following table summarizes the influence of substituents on the biological activity of naphthalene-1,4-dione derivatives based on available research.

| Structural Modification | Position | Effect on Biological Activity | Reference(s) |

| Bromine/Chlorine | C2 | Enhances antifungal activity | nih.gov |

| Fluorine | C3 | Enhances antibacterial activity | nih.gov |

| Hydroxyl Group | C5 | Essential for antibacterial activity | nih.gov |

| Hydroxyl Group | C8 | May enhance anticancer potential | researchgate.net |

| Methoxyl Group | C5/C8 | Leads to inactivity against yeasts | nih.gov |

| 3-sulfanylpropanoic acid | C3 | Reduces antibacterial MIC (enhances activity) | nih.gov |

| Glycosylation | C2/C3 | Improved selectivity for certain cancer cell lines | nih.gov |

| Resorcinol (B1680541) Moiety | C2/C3 | Altered mechanism of platelet aggregation inhibition | nih.gov |

Further modifications to the naphthoquinone core have been explored to optimize activity. For example, the introduction of various amino groups can modulate the physicochemical properties and biological interactions of the molecule. nih.gov The addition of moieties such as resorcinol or sugar molecules has been shown to alter the inhibitory mechanisms and improve selectivity against cancer cells over normal cells. nih.gov Specifically, glycosylated derivatives of juglone displayed significantly improved potency and selectivity in inhibiting the proliferation of multiple myeloma cells. nih.gov These findings highlight that while the core this compound structure possesses inherent activity, strategic chemical modifications can significantly enhance its therapeutic potential.

Emerging Research Avenues and Future Perspectives for 2 Bromo 8 Hydroxynaphthalene 1,4 Dione

Development of 2-Bromo-8-hydroxynaphthalene-1,4-dione as a Synthetic Intermediate for Complex Molecules

The utility of a chemical compound is often defined by its ability to serve as a scaffold for the construction of more complex molecular architectures. The bromo-naphthoquinone framework is particularly valuable in this regard, with the bromine atom acting as a versatile handle for introducing new functionalities through substitution reactions.

Research has demonstrated the successful use of a closely related analogue, 2-bromo-1,4-naphthoquinone, as a key intermediate in the synthesis of novel hybrid molecules. In these syntheses, the bromine atom serves as a leaving group in reactions with nucleophiles. For instance, treatment of 2-bromo-1,4-naphthoquinone with various 8-hydroxyquinoline (B1678124) derivatives in the presence of potassium tert-butoxide and toluene (B28343) results in the formation of new C-C coupled hybrids. This reaction proceeds with good yields, highlighting the efficiency of using the bromo-naphthoquinone core as a foundational element for building intricate molecular structures.

The synthesis of these complex molecules is a testament to the versatility of the bromo-naphthoquinone scaffold. The reaction conditions, while specific, open avenues for creating a library of derivatives by varying the nucleophilic partner.

Table 1: Synthesis of 1,4-Naphthoquinone-8-hydroxyquinoline Hybrids

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2-bromo-1,4-naphthoquinone | 8-hydroxyquinoline | 2-(8-hydroxyquinolin-5-yl)-1,4-naphthalenedione | 71% |

| 2-bromo-1,4-naphthoquinone | 8-hydroxy-2-methylquinoline | 2-(8-hydroxy-2-methylquinolin-5-yl)-1,4-naphthalenedione | 84% |

| 2-bromo-1,4-naphthoquinone | 8-hydroxy-2-morpholinoquinoline | 2-(8-hydroxy-2-morpholinoquinolin-5-yl)-1,4-naphthalenedione | 62% |

Data sourced from a study on the synthesis of 8-hydroxyquinoline derivatives of 1,4-naphthoquinone (B94277).

Design and Synthesis of Advanced Molecular Probes for Chemical Biology

Molecular probes are essential tools in chemical biology for interrogating complex biological systems. The intrinsic properties of the naphthoquinone scaffold, such as its electrochemical activity and potential for fluorescence, make it an attractive core for the design of such probes.

Derivatives of 1,4-naphthoquinone are being investigated for their ability to interact with specific biological targets, such as enzymes. For example, hybrid molecules created by linking 1,4-naphthoquinone with an 8-hydroxyquinoline moiety have been designed to interact with the NAD(P)H quinone dehydrogenase 1 (NQO1) enzyme, which is overexpressed in many cancer cell lines. The interaction of these compounds with the NQO1 protein can be studied and quantified, suggesting their potential use as probes for enzyme activity. Molecular docking studies further illuminate these interactions, showing that the hybrid compounds bind more strongly to the active site of the NQO1 protein compared to the parent 2-bromo-1,4-naphthoquinone. The fluorescent properties of quinone derivatives can also be harnessed to develop probes for cellular imaging.

Integration of this compound into Novel Biocatalytic Transformations

Biocatalysis employs enzymes to perform chemical transformations, often with high selectivity and under mild conditions. The susceptibility of the quinone structure to enzymatic reduction makes it a prime candidate for integration into biocatalytic processes.

The enzyme NAD(P)H quinone dehydrogenase 1 (NQO1) is a key focus in this area. Research has shown that synthetic 1,4-naphthoquinone derivatives can act as substrates for NQO1. The rate of enzymatic conversion is highly dependent on the specific substituents attached to the naphthoquinone core. For instance, in a series of 1,4-naphthoquinone-8-hydroxyquinoline hybrids, the derivative with a methyl group at the C2' position of the quinoline (B57606) ring was identified as the most efficient NQO1 substrate, even outperforming the known NQO1 substrate, β-lapachone. In contrast, the parent compound, 2-bromo-1,4-naphthoquinone, exhibited the lowest rate of enzymatic conversion. This demonstrates that targeted derivatization can be used to modulate the interaction with specific enzymes, a key principle in developing novel biocatalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.